molecular formula C18H26N2 B137670 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 177793-80-5

(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

Numéro de catalogue: B137670
Numéro CAS: 177793-80-5
Poids moléculaire: 270.4 g/mol
Clé InChI: BCXAOEQLKWKVHU-SJLPKXTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine features a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted with a (1S)-tetrahydro-naphthalenylmethyl group. This structure combines the rigidity of the quinuclidine scaffold—known for enhancing receptor binding through conformational restriction—with a lipophilic tetralin-derived moiety, which may improve blood-brain barrier penetration or target-specific interactions . The stereochemistry (3S,1S) is critical, as enantiomeric differences in related compounds drastically affect bioactivity .

Propriétés

IUPAC Name

(3S)-N-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAOEQLKWKVHU-SJLPKXTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)CN[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571713
Record name (3S)-N-{[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177793-80-5
Record name (3S)-N-{[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, commonly referred to by its CAS number 177793-80-5, is a bicyclic amine with significant implications in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has garnered attention for its potential biological activities.

  • Molecular Formula: C18H26N2
  • Molecular Weight: 270.41 g/mol
  • CAS Number: 177793-80-5

The compound features a bicyclic structure that includes a quinuclidine moiety, which is known for its role in modulating neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antithrombotic Activity: Studies have shown that modifications of tetrahydroisoquinoline derivatives can enhance their antithrombotic effects. For example, derivatives that inhibit platelet aggregation have been developed by modifying the structure of tetrahydroisoquinoline compounds .
  • Neurotransmitter Modulation: The bicyclic structure is conducive to interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds in this class may act as agonists or antagonists at various receptors, potentially influencing mood and cognition.

Case Study 1: Antithrombotic Properties

A study focused on the modification of tetrahydroisoquinoline derivatives found that specific analogs demonstrated enhanced inhibition of platelet aggregation induced by ADP and thrombin. The lead compound from this study showed significant in vivo efficacy in rat models .

CompoundInhibition of Platelet Aggregation (%)Notes
Lead Compound75%Significant efficacy in vivo
Control30%Baseline activity

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological profile of similar bicyclic compounds. The results indicated that certain derivatives could effectively modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and coagulation pathways. The presence of the azabicyclo structure allows for enhanced binding affinity and selectivity towards these biological targets.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds was performed:

Compound NameStructure SimilarityKey ActivityReference
PalonosetronHighAntiemetic
QuinuclidinModerateAnticholinergic

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiemetic Properties
This compound is closely related to palonosetron, a well-known 5-HT_3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. Research indicates that its structural variations can influence the efficacy and selectivity of 5-HT_3 receptor binding, making it a subject of interest for developing new antiemetic agents .

Case Study: Structure-Activity Relationship (SAR) Analysis
A study focusing on the SAR of various azabicyclo compounds demonstrated that modifications in the naphthalene moiety can significantly affect receptor affinity and therapeutic outcomes. The findings suggest that (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine could serve as a lead compound for further optimization in antiemetic drug development .

Chemical Synthesis and Research

Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of more complex molecules within pharmaceutical research. Its unique bicyclic structure facilitates the development of novel therapeutic agents by providing a scaffold for further chemical modifications .

Isotope Labeling Studies
Isotope-labeled variants of this compound are employed in pharmacokinetic studies to trace metabolic pathways and understand the drug's behavior in biological systems. This application is crucial for optimizing dosage forms and improving therapeutic indices .

Biological Research

Neuropharmacology Studies
Given its interaction with serotonin receptors, this compound is also investigated in neuropharmacology to explore its effects on mood disorders and anxiety. Research indicates that compounds with similar structures may influence neurotransmitter systems beyond the serotonin pathway, potentially offering insights into treatments for depression and anxiety disorders .

Toxicological Studies

Safety Profile Evaluation
As part of drug development processes, this compound undergoes toxicological assessments to evaluate its safety profile. Understanding the toxicological implications is essential for determining the viability of this compound as a therapeutic agent .

Summary Table of Applications

Application AreaDescription
PharmaceuticalAntiemetic properties related to 5-HT_3 receptor antagonism
Chemical SynthesisIntermediate for complex molecule synthesis
Biological ResearchNeuropharmacology studies related to mood disorders
Toxicological StudiesSafety profile evaluation for therapeutic use

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Bioactivity Comparisons

Compound Name Core Structure Substituents Molecular Weight Bioactivity/Mechanism References
Target Compound 1-azabicyclo[2.2.2]octane (1S)-Tetrahydro-1-naphthalenylmethyl ~284.4* Presumed 5-HT3 antagonism (inferred)
Palonosetron 1-azabicyclo[2.2.2]octane (3,4-Dihydronaphthalen-1-yl)methyl 332.3 (HCl salt) 5-HT3 antagonist
CP-96,345 1-azabicyclo[2.2.2]octane Diphenylmethyl, 2-methoxyphenylmethyl 412.57 NK1 antagonist
(2S,3S)-2-Benzhydrylquinuclidin-3-amine 1-azabicyclo[2.2.2]octane Benzhydryl 294.4 Not specified
(±)-1,2,3,4-Tetrahydro-1-naphthylamine Tetralin None (parent amine) 147.22 Intermediate in synthesis

*Calculated based on C18H24N2.

Key Observations

Quinuclidine Core : All compounds share the 1-azabicyclo[2.2.2]octane scaffold, which enforces a rigid, chair-like conformation. This rigidity enhances binding to neurotransmitter receptors (e.g., 5-HT3, NK1) by reducing entropic penalties during ligand-receptor interactions .

Substituent Effects: Tetralin Derivatives (Target Compound, Palonosetron): The tetrahydro-naphthalenylmethyl group likely enhances lipophilicity, improving CNS penetration compared to bulkier substituents like diphenylmethyl (CP-96,345). Palonosetron’s clinical use as an antiemetic underscores the therapeutic relevance of this substitution pattern . Aryl/Alkyl Substituents (CP-96,345, Benzhydryl Derivatives): Bulky groups (e.g., diphenylmethyl in CP-96,345) confer NK1 antagonism, possibly by filling hydrophobic receptor pockets. The 2-methoxy group in CP-96,345 may engage in hydrogen bonding with residues in the NK1 binding site .

Stereochemistry :

  • The (2S,3S) configuration in CP-96,345 is essential for NK1 activity, while its (2R,3R) enantiomer (CP-96,344) is inactive . Similarly, the (3S,1S) configuration in the target compound likely dictates its receptor selectivity and potency.

Synthetic Routes: The target compound may be synthesized via reductive amination (analogous to Palonosetron’s synthesis), combining a tetralin-derived amine with a quinuclidinone precursor . CP-96,345 derivatives are synthesized using enantioselective methods, emphasizing the need for chiral resolution to isolate active enantiomers .

Research Findings and Implications

  • Bioactivity Clustering : Compounds with similar structural motifs (e.g., quinuclidine + aromatic substituents) cluster into groups with related bioactivities, such as 5-HT3 or NK1 antagonism . This supports structure-activity relationship (SAR) models for rational drug design.
  • Computational Predictions : Molecular docking and similarity metrics (Tanimoto, Dice) can prioritize analogues for synthesis by predicting binding affinities to targets like 5-HT3 or NK1 .

Méthodes De Préparation

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsYield/Purity
Chiral Resolution(S)-1,2,3,4-Tetrahydro-1-naphthoic acidNaBH₄, BF₃·Et₂O, triphosgeneReflux, chiral resolution~40% (overall)
Condensation3,4-DihydronaphthalenemethylaminePd/C, n-butanol25–75°C, 50 psi H₂>99.8% purity
Optimized HydrogenationIntermediate hydrochloride10% Pd/C, isopropanol25–35°C, ambient pressure85% yield

Stereochemical Considerations

The compound’s (3S,1S) configuration necessitates stringent enantiomeric control. Asymmetric synthesis via chiral auxiliaries or catalysts is less common than resolution methods due to cost. The use of (S)-3-aminoquinuclidine ensures retention of stereochemistry during amide formation, while NaBH₄/BF₃-mediated reduction preserves the configuration during C–N bond cleavage.

Purification and Characterization

Crude products are purified via solvent extraction (ethyl acetate) and recrystallization (isopropanol/ether). Advanced techniques like chiral HPLC confirm enantiopurity (>99%), while NMR (¹H, ¹³C) and mass spectrometry validate structural integrity. The hydrochloride salt form is preferred for pharmaceutical use due to enhanced stability.

Industrial Scalability and Environmental Impact

Large-scale production favors the condensation-hydrogenation method for its minimal solvent waste (n-butanol recovery) and avoidance of halogenated solvents. Ethyl acetate, a Class 3 solvent, replaces dichloromethane in extractions, aligning with green chemistry principles .

Q & A

Q. What are the key considerations for synthesizing (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including reductive amination or alkylation reactions. For example, analogous compounds (e.g., tetrahydro-1-naphthalenyl derivatives) were synthesized using protocols involving Grignard reagents or catalytic hydrogenation . Structural confirmation requires 1H/13C NMR to verify stereochemistry and substituent positions, HPLC for purity assessment (e.g., using MeOH/EtOH/Hexanes solvent systems with retention time analysis), and HRMS to validate molecular weight . For salts like the dihydrochloride form (common in bioactive analogs), additional characterization via elemental analysis or ion chromatography is recommended .

Q. What analytical techniques are recommended for purity assessment and structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic systems) and integration ratios for substituents. For example, trans-configuration in tetralin derivatives can be identified via vicinal coupling constants (J = 8–12 Hz) .
  • HPLC : Employ chiral columns (e.g., Daicel CHIRALPAK®) with isocratic elution (MeOH:Hexanes = 5:85) to resolve enantiomers and quantify purity .
  • Mass Spectrometry : HRMS (ESI-TOF) ensures molecular formula accuracy, while LC-MS detects trace impurities .

Advanced Research Questions

Q. How can computational methods be integrated to predict the reactivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in alkylation or cyclization steps. For example, ICReDD’s reaction path search methods optimize experimental conditions by simulating energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents favoring SN2 mechanisms in bicyclic systems) .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Ru-based complexes for asymmetric synthesis) .

Q. How can researchers address discrepancies in reaction yields or stereoselectivity observed during synthesis?

  • Methodological Answer :
  • Controlled Variable Testing : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to isolate factors affecting yield. For instance, reports yield variations (58–71%) in cyclooctyl derivatives due to steric hindrance .
  • Mechanistic Studies : Use isotopic labeling (e.g., D2O exchange in NMR) or in situ IR to track intermediates. highlights limitations in tritylamine-based reactions due to steric bulk, suggesting alternative protecting groups (e.g., Boc) for improved efficiency .
  • Cross-Validation : Compare results with analogous systems (e.g., quinuclidine derivatives in ) to identify structural or electronic outliers .

Q. What strategies are effective for modifying the bicyclic or tetralin moieties to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the tetralin group with indane or decalin to assess hydrophobic interactions. demonstrates cyclohexyl/cyclooctyl substitutions altering binding affinity .
  • Functional Group Interconversion : Convert the amine to amides or ureas (e.g., via EDC/NHS coupling) to probe hydrogen-bonding roles. details reductive amination protocols for secondary amines .
  • Stereochemical Inversion : Synthesize (3R)- or (1R)-enantiomers (via chiral catalysts like Jacobsen’s Co-salen) to evaluate enantioselective bioactivity .

Data-Driven Research Design

Q. How can researchers design experiments to resolve conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) and extrapolate shelf-life via Arrhenius equations. ’s safety data for azabicyclo derivatives notes hydrolytic sensitivity, requiring buffered storage conditions (pH 4–6) .
  • pH-Rate Profiling : Conduct kinetic studies across pH 2–10 to identify degradation pathways (e.g., acid-catalyzed ring-opening) .

Tables for Key Data

Analytical Parameter Technique Example Conditions Reference
Purity AssessmentHPLC (Chiral)Column: CHIRALPAK® IA; Eluent: MeOH/Hexanes (5:85)
Stereochemical Confirmation1H NMRδ 3.2–3.8 ppm (quinuclidine H), J = 10–12 Hz
Molecular FormulaHRMS (ESI-TOF)m/z calculated for C₁₈H₂₅N₂: 269.2014; Found: 269.2012

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.